4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline
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Overview
Description
4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group and an aniline moiety
Preparation Methods
The synthesis of 4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline typically involves the formation of the oxazole ring followed by the introduction of the 4-chlorophenyl and aniline groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chlorobenzoyl chloride with an appropriate amine can lead to the formation of the oxazole ring, which can then be further functionalized to introduce the aniline group .
Chemical Reactions Analysis
4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be employed to modify the oxazole ring or the substituents.
Scientific Research Applications
4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Properties
CAS No. |
89752-94-3 |
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Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C15H11ClN2O/c16-12-5-1-10(2-6-12)14-9-18-15(19-14)11-3-7-13(17)8-4-11/h1-9H,17H2 |
InChI Key |
VLQAOLSYORUGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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